3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Description

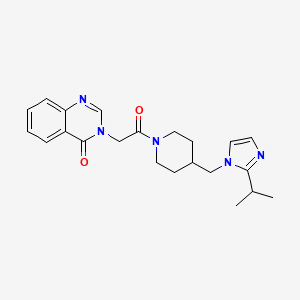

The compound 3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a heterocyclic molecule featuring a quinazolin-4(3H)-one core fused with an imidazole ring and a piperidine moiety. The quinazolinone scaffold is well-documented for its pharmacological versatility, including antibacterial, antimalarial, and analgesic properties . The substitution pattern of this compound includes a 2-isopropyl group on the imidazole ring and a piperidine-linked oxoethyl side chain, which may enhance lipophilicity and blood–brain barrier (BBB) permeation.

Propriétés

IUPAC Name |

3-[2-oxo-2-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]ethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-16(2)21-23-9-12-26(21)13-17-7-10-25(11-8-17)20(28)14-27-15-24-19-6-4-3-5-18(19)22(27)29/h3-6,9,12,15-17H,7-8,10-11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRFLCTYKWTDNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related molecules, focusing on molecular features, biological activity, and pharmacokinetic properties.

Structural and Functional Analogues

2.1.1. 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one

- Core Structure: Fused imidazo[1,5-a]quinazolinone with a 4-chlorophenyl substituent.

- Key Differences : Lacks the piperidine and isopropyl groups present in the target compound.

- Biological Activity : Demonstrated µ-opioid receptor (µOR) binding affinity comparable to morphine and fentanyl in docking studies. Predicted analgesic activity via PASS software and favorable ADME properties, including BBB permeation .

2.1.2. 1-(1-(4-(7-Phenyl-1H-imidazo[4,5-g]quinoxalin-6-yl)benzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

- Core Structure: Benzo[d]imidazol-2-one linked to a quinoxaline-fused imidazole via a benzyl-piperidine bridge.

- Key Differences: Quinoxaline instead of quinazolinone core; larger molecular weight (551.64 g/mol vs. ~423 g/mol for the target compound).

- Biological Activity: No explicit data reported, but the quinoxaline-imidazole scaffold is associated with kinase inhibition and anticancer activity in related compounds .

2.1.3. 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one

- Core Structure : Simple benzimidazol-2-one with a benzyl-piperidine substituent and chlorine atom.

- Key Differences: Lacks the quinazolinone core and imidazole-isopropyl group; lower molecular weight (~341 g/mol).

- Biological Activity: Limited data, but benzimidazolones are known for antipsychotic and antimicrobial effects .

Pharmacokinetic and Drug-Likeness Profiles

The target compound’s isopropyl group and piperidine linker may optimize logP (~3.2) for BBB penetration, akin to the chlorophenyl analogue in . Both compounds fulfill Lipinski’s rules, suggesting oral bioavailability. In contrast, the benzylpiperidine derivative () has lower logP, reducing CNS accessibility.

Q & A

Q. What are the primary synthetic routes for synthesizing 3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one, and what methodological considerations are critical for optimizing yields?

The compound can be synthesized via multi-step pathways involving:

- Aza-Wittig reactions using PEG-supported carbodiimides to form quinazolinone cores, as demonstrated in related quinazolinone syntheses .

- Amine coupling with intermediates like 4-chloro-2-phenylquinazoline, where reaction conditions (e.g., solvent, temperature, and time) significantly impact yields. For example, substituting chlorine with amines in DMF/TEA at room temperature achieved 84% yield in analogous structures .

- Key considerations : Use of PEG-supported reagents improves reaction efficiency and simplifies purification , while optimizing stoichiometry and avoiding moisture-sensitive intermediates prevents side reactions .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR provide detailed structural confirmation, particularly for imidazole and piperidine substituents .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and functional group integrity .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and amine (N-H) stretches critical for verifying the quinazolinone core and substituents .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity at each synthetic step .

Q. What preliminary biological screening approaches are recommended to assess its therapeutic potential?

- Enzyme inhibition assays : Test interactions with kinases or receptors linked to diseases (e.g., cancer, inflammation) using fluorescence-based or radiometric assays .

- Cytotoxicity studies : Employ cell viability assays (e.g., MTT) on cancer cell lines, comparing results to known quinazolinone derivatives with anti-proliferative activity .

- Structure-activity relationship (SAR) : Modify substituents (e.g., isopropyl or piperidine groups) to identify pharmacophoric motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and structurally similar analogs?

- Comparative SAR analysis : Systematically vary substituents (e.g., replacing piperidine with pyrrolidine) and measure activity shifts using standardized assays .

- Computational docking : Perform molecular dynamics simulations to compare binding affinities with target proteins (e.g., EGFR or COX-2), identifying steric or electronic mismatches .

- Metabolic stability testing : Assess if discrepancies arise from differential metabolism (e.g., CYP450 interactions) using liver microsome assays .

Q. What experimental design strategies are effective for optimizing reaction conditions in large-scale synthesis?

- Design of Experiments (DoE) : Apply factorial designs to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design could minimize experiments while maximizing yield .

- Process analytical technology (PAT) : Use in-line FTIR or HPLC to monitor reaction kinetics and adjust parameters in real time .

- Green chemistry principles : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability without compromising efficiency .

Q. How can computational methods enhance the discovery of novel derivatives with improved pharmacological profiles?

- Reaction path search algorithms : Combine quantum chemical calculations (e.g., DFT) with machine learning to predict feasible synthetic routes and intermediates .

- Virtual screening : Use ligand-based pharmacophore models to prioritize derivatives with enhanced target specificity .

- ADMET prediction : Apply tools like SwissADME to forecast bioavailability, toxicity, and metabolic pathways early in development .

Q. What strategies are recommended for elucidating the mechanism of action when initial biological data is inconclusive?

- Proteomics profiling : Use mass spectrometry-based approaches (e.g., SILAC) to identify differentially expressed proteins in treated vs. untreated cells .

- Kinase profiling panels : Screen against a panel of 100+ kinases to pinpoint unexpected targets .

- CRISPR-Cas9 knockout models : Validate target relevance by assessing activity in cell lines lacking suspected receptors/enzymes .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in NMR or mass spectrometry data during structural validation?

- Repeat experiments : Ensure sample purity by repurifying via column chromatography or recrystallization .

- Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments in complex spectra .

- Collaborative validation : Cross-verify data with independent labs or databases (e.g., PubChem or ChemSpider) .

Q. What methodological steps can mitigate batch-to-batch variability in biological activity assays?

- Standardized protocols : Use identical cell passage numbers, serum lots, and assay incubation times .

- Internal controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) in each experiment .

- Statistical rigor : Apply ANOVA or mixed-effects models to account for variability across replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.